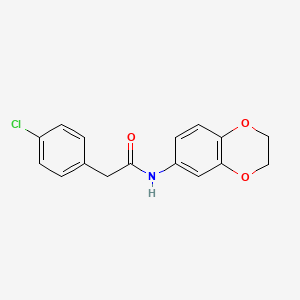
5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione, also known as TFD, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. TFD is a heterocyclic compound that belongs to the class of isoindolinones. It has a unique chemical structure that makes it an attractive candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of 5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. 5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been found to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in tumor cells. Additionally, 5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione has been found to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione is its relatively simple synthesis method. 5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione can be synthesized in a few steps with high yields, making it an attractive candidate for drug development. However, one of the limitations of 5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione is its poor solubility in water, which can make it difficult to formulate into a drug. Additionally, further studies are needed to fully understand the pharmacokinetics and toxicity of 5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione.
Direcciones Futuras
There are several potential future directions for research on 5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of 5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione-based drugs for the treatment of neurodegenerative diseases. 5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to possess neuroprotective properties and may have the potential to slow the progression of diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to investigate the potential of 5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione in the treatment of other diseases such as cancer and diabetes. Finally, the development of novel synthesis methods for 5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione may lead to the discovery of new analogs with improved pharmacological properties.
In conclusion, 5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and pharmacological properties make it an attractive candidate for drug development. Further research is needed to fully understand the mechanisms of action and pharmacokinetics of 5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione, as well as its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione involves the reaction of 3-(2-furanyl)-2-propenoic acid with 3,4-dihydroxybenzaldehyde in the presence of a base. The resulting product is then subjected to a cyclization reaction using an acid catalyst to form 5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione. The synthesis of 5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione is relatively simple and can be achieved in a few steps with high yields.
Aplicaciones Científicas De Investigación
5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. It has been found to possess a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-oxidant properties. 5-hydroxy-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
5-hydroxy-2-(oxolan-2-ylmethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c15-8-3-4-10-11(6-8)13(17)14(12(10)16)7-9-2-1-5-18-9/h3-4,6,9,15H,1-2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNWMCQTCQCGNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-(oxolan-2-ylmethyl)isoindole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(1-cyclohexen-1-ylcarbonyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6047788.png)
![9-tert-butyl-2-(4-pyridinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6047792.png)
![2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6047802.png)
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-butanamine](/img/structure/B6047809.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-[(5-methyl-2-furyl)methyl]ethanamine](/img/structure/B6047814.png)
![N,N-diethyl-1-{3-[2-(1-naphthylmethyl)-5-oxo-2-pyrrolidinyl]propanoyl}-3-piperidinecarboxamide](/img/structure/B6047822.png)
![N-(3-fluorophenyl)-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-piperidinamine](/img/structure/B6047824.png)
![{4-[(5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-1,3-thiazolidin-2-ylidene)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B6047831.png)
![6-(difluoromethyl)-2-[3-(1,4-oxazepan-4-ylmethyl)phenyl]pyrimidin-4(3H)-one](/img/structure/B6047838.png)
![1-naphthyl[1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanone](/img/structure/B6047846.png)
![N-{4-[(4-bromobenzoyl)amino]phenyl}-3,4-dimethylbenzamide](/img/structure/B6047853.png)
acetic acid](/img/structure/B6047865.png)
![N-cyclohexyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B6047881.png)